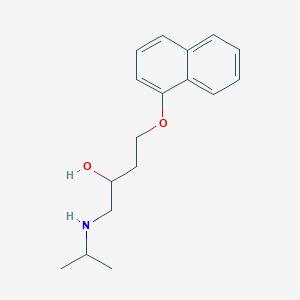
1-(Isopropylamino)-4-(1-naphthyloxy)-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Isopropylamino)-4-(1-naphthyloxy)-2-butanol, commonly known as Pindolol, is a beta-blocker medication used to treat hypertension and angina. It is also used in the treatment of anxiety disorders, including panic attacks. Pindolol is a non-selective beta-blocker that works by blocking the action of adrenaline and noradrenaline on the heart and blood vessels, thereby reducing blood pressure and heart rate.
Mécanisme D'action
Pindolol works by blocking the beta-adrenergic receptors in the heart and blood vessels. This reduces the effects of adrenaline and noradrenaline, which are responsible for increasing heart rate and blood pressure. By blocking these receptors, Pindolol reduces heart rate and blood pressure, thereby improving blood flow to the heart and reducing the workload on the heart.
Effets Biochimiques Et Physiologiques
Pindolol has several biochemical and physiological effects on the body. It reduces heart rate, blood pressure, and cardiac output, which can help to reduce the risk of heart attack and stroke. Pindolol also reduces the oxygen demand of the heart, which can be beneficial in patients with angina. Additionally, Pindolol has been shown to improve the function of the endothelium, which is the inner lining of blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
Pindolol has several advantages and limitations for lab experiments. It is a well-studied beta-blocker that has been extensively tested for its efficacy and safety. Pindolol is relatively easy to synthesize and can be obtained in pure form through recrystallization and column chromatography. However, Pindolol has several limitations. It is a non-selective beta-blocker that can cause side effects such as bronchoconstriction, hypoglycemia, and bradycardia. Additionally, Pindolol can interact with other medications, which can lead to adverse effects.
Orientations Futures
There are several future directions for research on Pindolol. One area of interest is the potential use of Pindolol in the treatment of heart failure. Pindolol has been shown to improve cardiac function in animal models of heart failure, and further studies are needed to determine its potential therapeutic benefits in humans. Another area of interest is the potential use of Pindolol in the treatment of glaucoma. Pindolol has been shown to reduce intraocular pressure in animal models of glaucoma, and further studies are needed to determine its potential therapeutic benefits in humans. Finally, Pindolol has been studied for its potential use in the treatment of migraine headaches, and further studies are needed to determine its efficacy and safety in this population.
Conclusion:
In conclusion, Pindolol is a well-studied beta-blocker that has several potential therapeutic applications in various medical conditions. Pindolol works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces heart rate and blood pressure. Pindolol has several advantages and limitations for lab experiments, and further studies are needed to determine its potential therapeutic benefits in various medical conditions.
Méthodes De Synthèse
Pindolol can be synthesized through a multi-step process that involves the reaction of isopropylamine with 1-naphthol, followed by the addition of butyraldehyde and reduction with sodium borohydride. The resulting product is then purified through recrystallization and column chromatography to obtain pure Pindolol.
Applications De Recherche Scientifique
Pindolol has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to be effective in the treatment of hypertension, angina, and anxiety disorders. Pindolol has also been studied for its potential use in the treatment of heart failure, migraine headaches, and glaucoma.
Propriétés
Numéro CAS |
19343-28-3 |
|---|---|
Nom du produit |
1-(Isopropylamino)-4-(1-naphthyloxy)-2-butanol |
Formule moléculaire |
C17H23NO2 |
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
4-naphthalen-1-yloxy-1-(propan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C17H23NO2/c1-13(2)18-12-15(19)10-11-20-17-9-5-7-14-6-3-4-8-16(14)17/h3-9,13,15,18-19H,10-12H2,1-2H3 |
Clé InChI |
UJUZZFFXOHSSDO-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(CCOC1=CC=CC2=CC=CC=C21)O |
SMILES canonique |
CC(C)NCC(CCOC1=CC=CC2=CC=CC=C21)O |
Synonymes |
1-(Isopropylamino)-4-(1-naphtyloxy)-2-butanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



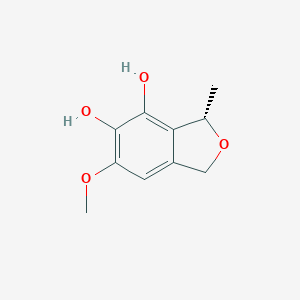
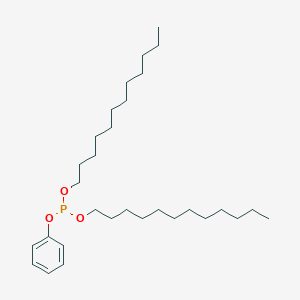
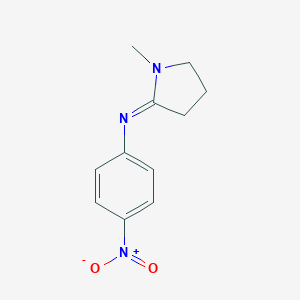
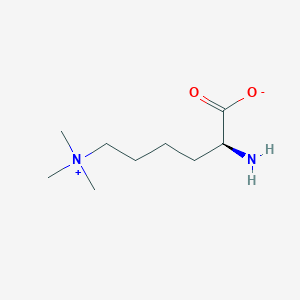
![[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B103236.png)
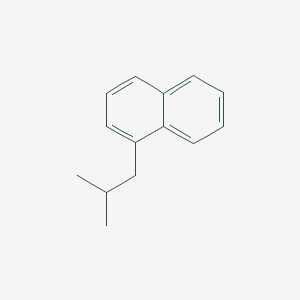
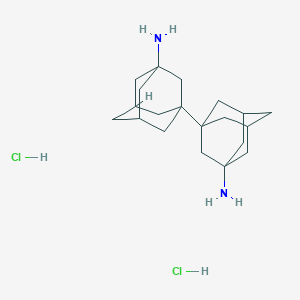
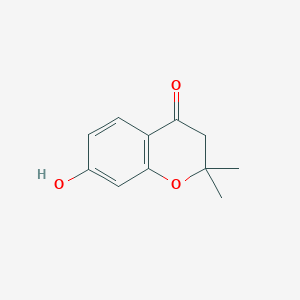
![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B103244.png)



![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)
